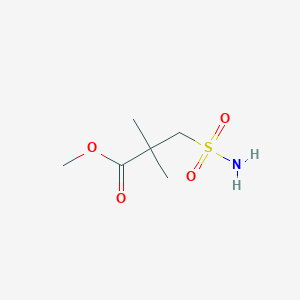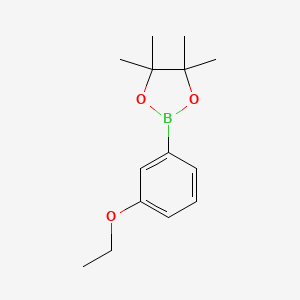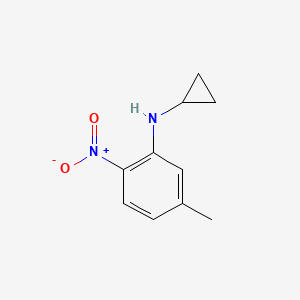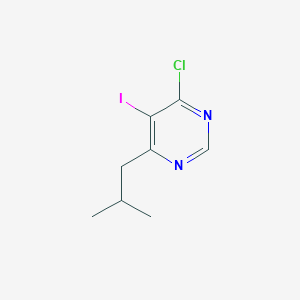
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine
Overview
Description
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is a heterocyclic compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.53 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 4 and 5 positions of the pyrimidine ring, respectively. The 2-methylpropyl group is then introduced via alkylation reactions .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted pyrimidines.
Coupling Products: The major products are arylated or vinylated pyrimidines, which can be further functionalized for various applications.
Scientific Research Applications
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and iodine atoms can interact with biological targets, altering their activity and leading to therapeutic effects. The 2-methylpropyl group can enhance the compound’s lipophilicity, improving its bioavailability and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which allows for diverse chemical modifications. The 2-methylpropyl group further distinguishes it from other pyrimidine derivatives, providing unique steric and electronic properties that can be exploited in drug design and material science.
Properties
IUPAC Name |
4-chloro-5-iodo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOSIBASBMFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


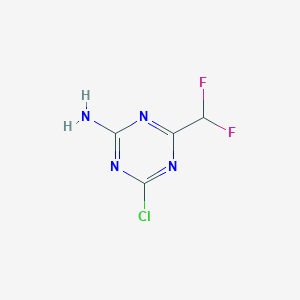
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
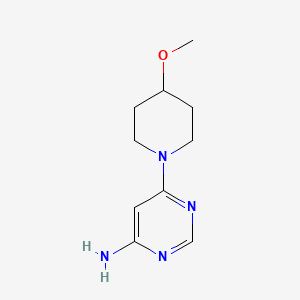
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
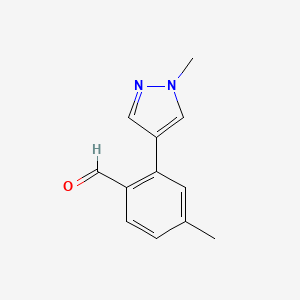
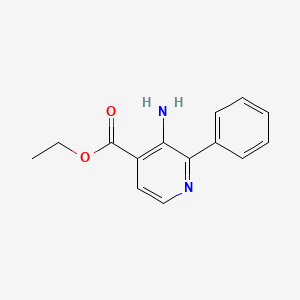
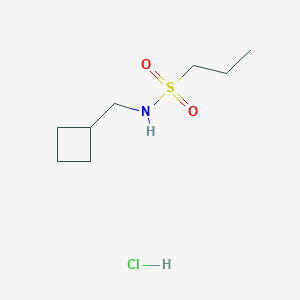
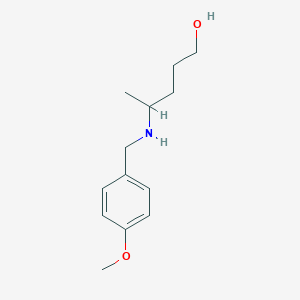
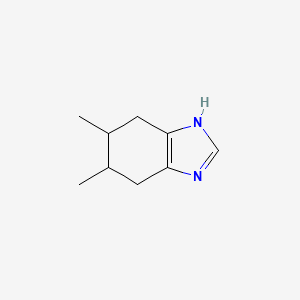
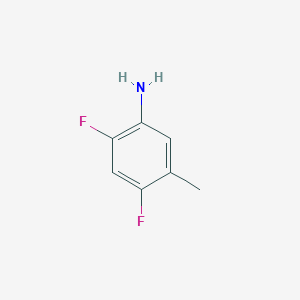
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
